molecular formula C20H10F6N2O6 B12092765 Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- CAS No. 302781-16-4

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-

Cat. No.: B12092765
CAS No.: 302781-16-4
M. Wt: 488.3 g/mol
InChI Key: JTCDAMOOKOQQGZ-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- is an organic compound characterized by the presence of two nitro and trifluoromethyl groups attached to a benzene ring through phenoxy linkages. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- typically involves the reaction of 1,4-dihydroxybenzene with 4-nitro-2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like Pd/C are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of advanced materials and pharmaceuticals.

Properties

IUPAC Name

4-nitro-1-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O6/c21-19(22,23)15-9-11(27(29)30)1-7-17(15)33-13-3-5-14(6-4-13)34-18-8-2-12(28(31)32)10-16(18)20(24,25)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCDAMOOKOQQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785068
Record name 1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-2-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302781-16-4
Record name 1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-2-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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